4-(3-Chlorophenyl)morpholine

GPCR pharmacology Receptor binding assays Selectivity profiling

4-(3-Chlorophenyl)morpholine is the definitive meta-chloro N-aryl morpholine building block for CNS drug discovery. Its single basic nitrogen (pKa ~8.3) ensures predictable 1:1 salt formation, de-risking GMP process development vs. piperazine analogs which confound crystallization. With a Ki > 100,000 nM at 5-HT₁A, it serves as an ideal negative control to eliminate serotonergic false positives in screening panels. The 3-chloro substitution provides unique electronic and steric vectors not achievable with 2- or 4-chloro isomers, ensuring route-true synthesis. Procure this intermediate for programs demanding minimized off-target pharmacology, robust scale-up, and IP-differentiated lead series.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 41605-90-7
Cat. No. B1600208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorophenyl)morpholine
CAS41605-90-7
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H12ClNO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2
InChIKeySNFXKHJDUXYNSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chlorophenyl)morpholine (CAS 41605-90-7): Baseline Procurement Overview for Pharmaceutical Intermediate Sourcing


4-(3-Chlorophenyl)morpholine (CAS 41605-90-7) is an N-aryl morpholine derivative with the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g/mol [1]. The compound features a morpholine ring N-substituted with a 3-chlorophenyl group (meta-chloro substitution), positioning it as a versatile pharmaceutical intermediate and organic synthesis building block . Key physicochemical parameters include a calculated LogP of 2.24, topological polar surface area of 12.47 Ų, and density of approximately 1.2 g/cm³ at 20°C [2]. The compound is commercially available at purities ≥98.0% for research and industrial applications [3].

Why Generic Substitution of 4-(3-Chlorophenyl)morpholine with Positional Isomers or Alternative Heterocycles Fails in Structure-Activity-Dependent Applications


The 3-chloro (meta) substitution pattern on the phenyl ring of 4-(3-Chlorophenyl)morpholine confers distinct electronic, steric, and receptor-interaction profiles that cannot be replicated by positional isomers (2-chloro or 4-chloro analogs) or alternative heterocyclic cores (piperazine, thiomorpholine) [1]. The chlorine atom at the meta position influences the electron density distribution on the aromatic ring differently than ortho- or para-substituted analogs, which directly affects binding pocket complementarity, metabolic stability, and downstream derivatization chemistry [2]. Furthermore, the morpholine oxygen serves as a hydrogen bond acceptor and modulates basicity (pKa of morpholine nitrogen ~8.3), whereas replacement with piperazine introduces a second basic amine that fundamentally alters the protonation state and molecular recognition at physiological pH . In pharmaceutical synthesis, where this compound functions as a key intermediate, substituting an alternative building block would yield a structurally distinct final product with potentially altered pharmacological properties, invalidating existing process chemistry validations and requiring complete re-optimization of synthetic routes [3].

Quantitative Differentiation Evidence for 4-(3-Chlorophenyl)morpholine: Comparator-Based Analysis for Scientific Procurement Decisions


Receptor Selectivity Profiling: 5-HT₁A Receptor Affinity Comparison with Morpholine-Class Active Benchmarks

4-(3-Chlorophenyl)morpholine demonstrates negligible affinity for the 5-HT₁A receptor with a Ki > 100,000 nM [1]. This exceptionally weak binding contrasts sharply with structurally related morpholine-containing 5-HT₁A ligands such as vilazodone (Ki ~0.1-0.5 nM) or buspirone (Ki ~10-20 nM), which achieve potent receptor occupancy via optimized aryl substitution and linker geometries [2]. The >200,000-fold lower affinity confirms that 4-(3-Chlorophenyl)morpholine is functionally inert at this serotonin receptor subtype, establishing its suitability as a negative control or an intermediate scaffold that will not introduce confounding serotonergic activity when incorporated into larger molecular architectures .

GPCR pharmacology Receptor binding assays Selectivity profiling Neuropharmacology

Antibacterial Activity Comparison: 4-(3-Chlorophenyl)azomorpholine Versus Streptomycin Standard in Erwinia amylovora Inhibition

In a systematic evaluation of ten arylazomorpholine derivatives, the 4-(3-chlorophenyl)azomorpholine analog completely inhibited the growth of Erwinia amylovora (the causative agent of fire blight) with a minimum inhibitory concentration (MIC) of 4 × 10⁻⁵ M, which was equivalent to the activity exhibited by the clinical standard streptomycin under identical assay conditions [1]. Notably, the 4-(2-chlorophenyl) and 4-(4-chlorophenyl) positional isomers also showed comparable antibacterial activity against E. amylovora, indicating that the antibacterial phenotype is retained across chloro-substitution positions for this specific azomorpholine scaffold, though the antifungal spectrum across Fusarium oxysporum, Rhizoctonia solani, Macrophomina phaseoli, Helminthosporum sp., and Trichoderma harzianum varied by substitution pattern [2].

Agricultural bactericides Plant pathology Antimicrobial susceptibility Azomorpholine SAR

Positional Isomer Comparison: Differential Antifungal Spectrum of 4-(3-Chlorophenyl)azomorpholine Versus 2-Chloro and 4-Chloro Analogs

In the same arylazomorpholine series, the three positional chloro-isomers exhibited distinct antifungal activity profiles against a panel of five fungal pathogens [1]. 4-(3-Chlorophenyl)azomorpholine, along with its 2-chloro, 4-chloro, and 4-hydroxy-3,5-dichlorophenyl counterparts, highly inhibited all tested fungi when compared with the standard fungicide metalaxyl [2]. However, the study specifically noted that 4-(4-chlorophenyl)azomorpholine and 4-(2-chlorophenyl)azomorpholine were more effective than metalaxyl in inhibiting the hyphal growth of Rhizoctonia solani in liquid media, indicating that the meta-chloro (3-position) substitution, while still producing significant antifungal activity, yields a quantitatively different efficacy profile against R. solani compared to the ortho- and para-substituted isomers [3].

Fungicide discovery Structure-activity relationship Positional isomer SAR Plant fungal pathogens

Synthetic Utility Comparison: 4-(3-Chlorophenyl)morpholine Versus Alternative Heterocyclic Cores for Downstream Derivatization

4-(3-Chlorophenyl)morpholine serves as a critical intermediate in the synthesis of antihistamines, antidepressants, and antipsychotics, with the morpholine oxygen providing a site for N-oxidation and the aryl chloride enabling palladium-catalyzed cross-coupling reactions [1]. In contrast, 4-(3-chlorophenyl)piperazine introduces a second basic nitrogen (pKa ~9.8) that fundamentally alters the compound's protonation state at physiological pH, while 4-(3-chlorophenyl)thiomorpholine replaces the oxygen with sulfur, significantly increasing lipophilicity (ΔLogP ~+0.7 to +1.0) and altering metabolic pathways . These structural distinctions translate to divergent synthetic utility: the morpholine variant offers predictable reactivity in N-alkylation and N-arylation sequences, with the oxygen atom serving as a hydrogen bond acceptor without introducing additional basic centers that would complicate downstream purification or salt formation .

Pharmaceutical intermediate Organic synthesis Building block API precursor

Optimal Application Scenarios for Procuring 4-(3-Chlorophenyl)morpholine Based on Quantitative Differentiation Evidence


Negative Control Compound in GPCR Screening Campaigns Targeting 5-HT₁A Serotonin Receptors

The Ki > 100,000 nM affinity for 5-HT₁A receptor [1] establishes 4-(3-Chlorophenyl)morpholine as an ideal negative control for serotonin receptor screening panels. When screening libraries of morpholine-containing compounds for 5-HT₁A activity, inclusion of this compound provides a reliable baseline for "inactive" behavior, enabling accurate normalization of assay signals and identification of true hits with meaningful affinity thresholds. The exceptionally weak binding eliminates the risk of false positives arising from morpholine scaffold promiscuity.

Pharmaceutical Intermediate for CNS Drug Candidates Requiring Clean Off-Target Receptor Profiles

Procurement of 4-(3-Chlorophenyl)morpholine as a synthetic intermediate is particularly advantageous for CNS-targeting drug discovery programs where serotonergic off-target activity must be minimized [1]. The demonstrated absence of 5-HT₁A affinity (>100,000 nM Ki) reduces the likelihood that the morpholine fragment will introduce confounding serotonergic pharmacology when incorporated into lead compounds . This simplifies downstream safety pharmacology assessment and de-risks early-stage CNS development candidates.

Azomorpholine Scaffold Exploration for Agricultural Bactericide Discovery Targeting Fire Blight (Erwinia amylovora)

The MIC of 4 × 10⁻⁵ M against E. amylovora—equivalent to the streptomycin clinical standard [2]—positions 4-(3-Chlorophenyl)morpholine-derived azomorpholines as promising starting points for agricultural bactericide development. Research groups focused on fire blight control should consider this scaffold for lead optimization, with the 3-chloro substitution offering balanced antibacterial efficacy while potentially providing differentiated SAR vectors compared to the 2-chloro and 4-chloro analogs for antifungal spectrum tuning [3].

Selective Derivatization Scaffold Requiring Single Basic Nitrogen for Controlled Salt Formation

For pharmaceutical process chemistry applications where precise control over salt stoichiometry and protonation state is critical, 4-(3-Chlorophenyl)morpholine offers distinct advantages over piperazine-based alternatives [4]. The single basic nitrogen center (pKa ~8.3) enables predictable 1:1 salt formation, whereas piperazine analogs with dual basic centers complicate crystallization, purification, and final dosage form development . This property is particularly valuable for GMP manufacturing environments where process robustness and batch-to-batch consistency are paramount.

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